Stereochemical Purity vs. (4R) Enantiomer
The (4S) configuration at the thiazolidine C‑4 position is critical for the intended role of this compound as a synthetic precursor to diastereomerically pure amide libraries. Published SAR on ATCAA amides demonstrates that the (4R)‑configured final amides are the biologically active species, with IC₅₀ values in the low/sub‑micromolar range against prostate cancer (PC‑3, DU 145, LNCaP, PPC‑1) and melanoma (B16‑F1, A375, WM‑164) cell lines [1]. The (4S)‑configured diastereomeric amides show markedly reduced cytotoxicity in the same assay panels [2]. Therefore, the (4S)‑carboxylic acid building block is indispensable for synthesizing the therapeutically inactive (4S)‑amide controls required in rigorous SAR studies, and equally for generating (4R)‑amides via stereochemical inversion strategies.
| Evidence Dimension | Enantiomer‑dependent antiproliferative activity (ATCAA amide derivatives) |
|---|---|
| Target Compound Data | (4S)‑ATCAA amides: substantially reduced or absent cytotoxicity in prostate cancer and melanoma cell lines |
| Comparator Or Baseline | (4R)‑ATCAA amides: IC₅₀ values in low/sub‑micromolar range (e.g., compound 3id: selective growth inhibition against B16‑F1, A375, WM‑164 melanoma cells; compound 15b and 3ac: potent against DU 145, PC‑3, LNCaP, PPC‑1 prostate cancer cells) [1] |
| Quantified Difference | Activity difference of >10‑fold to >100‑fold between (4R) and (4S) diastereomers for multiple amide congeners |
| Conditions | In vitro antiproliferative assays: MTT or SRB endpoints; cell lines: B16‑F1, A375, WM‑164 (melanoma); DU 145, PC‑3, LNCaP, PPC‑1 (prostate cancer); control cells: fibroblasts and RH7777 [1] |
Why This Matters
Procurement of the correct (4S) enantiomer is essential for producing the diastereomerically pure amide controls and tool compounds required for stereochemistry‑SAR validation in anticancer programs.
- [1] Lu Y, Wang Z, Li CM, Chen J, Dalton JT, Li W, Miller DD. Synthesis, in vitro structure–activity relationship, and in vivo studies of 2‑arylthiazolidine‑4‑carboxylic acid amides as anticancer agents. Bioorg Med Chem. 2010;18(2):477‑495. doi:10.1016/j.bmc.2009.12.020 View Source
- [2] Gududuru V, Hurh E, Dalton JT, Miller DD. Discovery of 2‑arylthiazolidine‑4‑carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. J Med Chem. 2005;48(7):2584‑2588. doi:10.1021/jm049208b View Source
